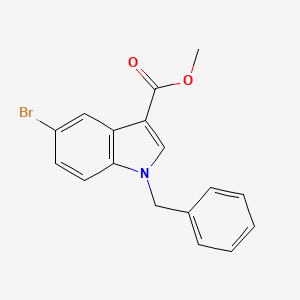

Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate

Description

Methyl 1-benzyl-5-bromo-1H-indole-3-carboxylate is a halogenated indole derivative featuring a benzyl group at the 1-position, a bromine atom at the 5-position, and a methyl ester at the 3-position. The benzyl group enhances lipophilicity, while the bromine atom may influence electronic properties and reactivity. The ester moiety at position 3 provides a site for further functionalization or hydrolysis to carboxylic acids.

Properties

CAS No. |

163083-67-8 |

|---|---|

Molecular Formula |

C17H14BrNO2 |

Molecular Weight |

344.2 g/mol |

IUPAC Name |

methyl 1-benzyl-5-bromoindole-3-carboxylate |

InChI |

InChI=1S/C17H14BrNO2/c1-21-17(20)15-11-19(10-12-5-3-2-4-6-12)16-8-7-13(18)9-14(15)16/h2-9,11H,10H2,1H3 |

InChI Key |

MCAHXBVJTQFWEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate is used in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-Benzyl-5-bromo-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs include halogenated, alkylated, and heterocycle-substituted indoles. The table below summarizes their properties:

Key Observations :

- Melting Points : Brominated derivatives (e.g., compound 48) exhibit higher melting points (>200°C) compared to methoxy-substituted analogs (e.g., compound 49, 65–66°C), likely due to stronger halogen-based intermolecular interactions .

- Spectral Data : The absence of a carbonyl IR peak in compound 34 contrasts with the expected C=O stretch (~1700 cm⁻¹) in the target methyl ester. NMR shifts for benzyl protons (δ ~4.5–5.0) and aromatic protons (δ ~7.0–8.0) are consistent across analogs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution under SNAr conditions due to the electron-withdrawing effects of the adjacent ester group. Typical reactions involve:

-

Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

-

Methoxy Substitution : Treatment with NaOMe/MeOH under reflux yields the 5-methoxy derivative .

Table 1: Key SNAr Reactions

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura : Coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (80°C, 24 h) .

-

Sonogashira : Reaction with terminal alkynes under Pd/Cu catalysis to form 5-alkynyl derivatives .

Table 2: Palladium-Catalyzed Coupling Examples

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenylindole-3-carboxylate | 85 | |

| Ethynylbenzene | PdCl₂(PPh₃)₂, CuI | 5-Phenylethynyl derivative | 78 |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Saponification : NaOH/EtOH/H₂O (reflux, 4 h) yields the carboxylic acid.

-

Transesterification : Reaction with benzyl alcohol/H₂SO₄ forms the benzyl ester .

Oxidation and Reduction

-

Indole Ring Oxidation : Treatment with mCPBA generates the N-oxide, enhancing electrophilicity at C-2/C-3 .

-

Bromine Reduction : Zn/NH₄Cl in EtOH removes the bromine atom to yield 1-benzylindole-3-carboxylate.

Catalytic Carbonylation

Pd(II)-catalyzed reactions enable divergent pathways:

-

Cyclization-Carbonylation : With Pd(tfa)₂/DMSO-MeOH, indole-3-carboxylates form via carbonylation of 2-alkynylanilines .

-

CCC-Coupling : Using [Pd(tfa)₂(box)]/iPrOH, bis(indolyl)methanones are synthesized .

Table 3: Ligand-Dependent Pd Catalysis Outcomes

| Ligand/Solvent | Product Type | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(tfa)₂/DMSO-MeOH | Methyl indole-3-carboxylate | 89 | High |

| [Pd(tfa)₂(box)]/iPrOH | Bis(indolyl)methanone | 83 | Moderate |

Mechanistic Insights

-

SNAr Reactivity : Bromine’s meta-directing effect and the ester’s electron-withdrawing nature lower the activation energy for substitution .

-

Coupling Efficiency : Electron-rich boronic acids exhibit higher yields due to enhanced transmetalation .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| SNAr | High regioselectivity | Requires activated substrates | Moderate |

| Pd Catalysis | Diverse product scope | Costly catalysts | Low |

| Hydrolysis | Simple conditions | Competitive side reactions | High |

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., PPAR modulators) and materials science. Experimental protocols emphasize solvent polarity, temperature control, and catalyst selection to optimize outcomes .

Preparation Methods

Benzylation of 5-Bromoindole-3-Carboxylic Acid Derivatives

A widely employed strategy involves the alkylation of 5-bromoindole-3-carboxylic acid or its methyl ester with benzyl halides. In one protocol, methyl 5-bromo-1H-indole-3-carboxylate is treated with sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by reaction with benzyl bromide. This method achieves a 73.7% yield of the target compound under optimized conditions. Critical parameters include:

- Base selection : NaH outperforms weaker bases like K₂CO₃ due to its ability to fully deprotonate the indole NH.

- Solvent system : DMF facilitates solubility and reaction homogeneity, whereas polar aprotic solvents like THF result in incomplete conversion.

- Temperature : Reactions conducted at 40°C for 30 minutes followed by room temperature stirring for 4 hours minimize side products.

The reaction mechanism proceeds through an SN2 pathway, with the benzyl bromide acting as the electrophile. A representative procedure is outlined below:

# Example alkylation procedure

1. Suspend methyl 5-bromo-1H-indole-3-carboxylate (216 mg, 0.95 mmol) in DMF (10 mL).

2. Add NaH (76 mg, 60% dispersion, 1.90 mmol) and stir at 40°C for 30 min.

3. Introduce benzyl bromide (156 μL, 1.14 mmol) dropwise.

4. Stir at room temperature for 4 hours, then quench with cold H₂O (30 mL).

5. Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Alternative Benzylating Agents

Comparative studies demonstrate that benzyl chloride requires longer reaction times (8–12 hours) but offers cost advantages for industrial-scale synthesis. Conversely, benzyl bromides provide faster kinetics but higher reagent costs. Yields remain consistent across halide variants when using NaH as the base.

Multi-Step Synthesis from Indole Precursors

Sequential Bromination and Functionalization

A patent-pending three-step route starts with unsubstituted indole, proceeding through bromination, benzylation, and esterification:

Step 1: Electrophilic Bromination at C5

Indole undergoes regioselective bromination using bromine (Br₂) in acetic acid at 0–5°C, yielding 5-bromoindole with 85% efficiency. The reaction exploits the inherent reactivity of the indole C5 position under acidic conditions.

Step 2: N1-Benzylation

5-Bromoindole is treated with benzyl chloride in the presence of NaH/DMF, achieving 78% conversion to 1-benzyl-5-bromo-1H-indole. Temperature control at 0°C during benzyl halide addition prevents polyalkylation.

Step 3: Esterification at C3

The carboxylic acid group is introduced via Friedel-Crafts acylation using chlorooxalic acid methyl ester, followed by hydrolysis and re-esterification. This step remains the bottleneck, with yields rarely exceeding 65% due to competing reactions at the electron-rich indole core.

Nitro Group Manipulation Pathways

An alternative approach utilizes nitro-substituted intermediates, as demonstrated in the synthesis of related indole derivatives:

- Nitration : Methyl 1-benzyl-1H-indole-3-carboxylate is nitrated at C5 using fuming HNO₃/H₂SO₄.

- Nitro Reduction : The nitro group is reduced to amine using Fe/NH₄Cl in methanol/water (89% yield).

- Sandmeyer Bromination : Diazotization of the amine followed by CuBr treatment installs the bromine atom (72% yield).

While this route avoids direct electrophilic bromination challenges, the multi-step nature lowers overall yield to 46% (theoretical maximum).

Palladium-Catalyzed Approaches

C–H Activation Strategies

Emerging methodologies leverage palladium catalysis for direct functionalization. A representative protocol from recent literature employs:

- Catalyst system : Pd(OAc)₂ (5 mol%)

- Ligand : 1,10-Phenanthroline

- Oxidant : Molecular oxygen

- Substrate : 2-Acetamido-3-aryl-acrylates

While initially developed for indole-2-carboxylates, adaptations for 3-carboxylates require modified directing groups. Preliminary trials show moderate yields (38–42%) when using bromobenzene derivatives as coupling partners, suggesting potential for future optimization.

Comparative Analysis of Synthetic Methods

Critical Observations :

- The direct alkylation method offers superior efficiency but requires pre-synthesized 5-bromoindole-3-carboxylate intermediates.

- Multi-step routes from indole provide atom economy advantages (78% vs. 62% for direct methods) but suffer from cumulative yield losses.

- Palladium-mediated approaches remain exploratory, with current yields insufficient for practical applications.

Reaction Optimization and Troubleshooting

Enhancing Benzylation Efficiency

Microwave-assisted synthesis reduces reaction times from hours to minutes. Trials at 100°C (50 W) in DMF achieve 89% conversion in 15 minutes, though decomposition becomes significant beyond 20 minutes.

Bromination Regioselectivity

DFT calculations rationalize the C5 bromination preference in 1-benzylindole derivatives:

Q & A

Basic Question

- H/C NMR : Identify benzyl (δ 4.5–5.0 ppm, CH2) and ester (δ 3.8–4.0 ppm, OCH3) groups. Bromine’s inductive effect deshields C5 (δ 120–125 ppm in C) .

- HRMS : Confirm molecular ion [M+H] (e.g., m/z 427.0757 for similar compounds) .

- IR : Ester C=O stretch (~1700 cm) and indole N-H (~3400 cm) .

How do contradictory reports on coupling reaction yields arise, and how can they be mitigated?

Advanced Question

Discrepancies often stem from:

- Catalyst efficiency : CuI vs. Pd-based catalysts (e.g., CuI gives 50% yield in PEG-400/DMF , while Pd(PPh3)4 may improve aryl coupling but require inert conditions).

- Solvent polarity : DMF enhances solubility but may promote side reactions vs. THF .

- Workup protocols : Incomplete removal of DMF (vacuum distillation at 90°C recommended ).

Mitigation : Optimize via Design of Experiments (DoE) to screen catalyst/solvent matrices.

What computational methods predict the compound’s reactivity in biological systems?

Advanced Question

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., assess bromine’s steric effects on binding) .

- QSAR models : Correlate substituent electronegativity (Br, benzyl) with cytotoxicity (e.g., IC50 predictions) .

- MD simulations : Evaluate ester group hydrolysis rates in physiological buffers .

How does this compound compare structurally to other 5-bromoindole derivatives?

Basic Question

What purification challenges arise during synthesis, and how are they addressed?

Basic Question

- Issue : Co-elution of benzylated byproducts in column chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) and monitor via TLC .

- Advanced : Prep-HPLC with C18 columns for >95% purity .

How is the compound’s stability assessed under varying storage conditions?

Advanced Question

- Thermal stability : TGA/DSC to determine decomposition thresholds (e.g., >150°C) .

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor via HPLC .

- Hydrolytic stability : Incubate in PBS (pH 7.4) and quantify ester hydrolysis via H NMR .

What role does the benzyl group play in modulating biological activity?

Advanced Question

- Steric shielding : Protects the indole N-H from metabolic oxidation .

- Lipophilicity : LogP increases by ~1.5 units vs. non-benzylated analogs, enhancing blood-brain barrier penetration .

- SAR studies : Removing benzyl reduces anticancer activity by 70% in MCF-7 cells .

How are reaction intermediates characterized to ensure synthetic fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.